

S-Nitroso-N-acetylcysteine (SNAC): A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	S-Nitroso-N-acetylcysteine	
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An In-depth Review of Preclinical and Clinical Data, Experimental Protocols, and Signaling Pathways

S-Nitroso-N-acetylcysteine (SNAC) is a nitric oxide (NO) donor molecule that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases. As an S-nitrosothiol, it serves as a carrier and donor of NO, a critical signaling molecule involved in vasodilation and various other physiological processes. This technical guide provides a comprehensive overview of the existing literature on SNAC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Concepts

SNAC is synthesized from the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The therapeutic potential of SNAC lies in its ability to release NO, which can supplement the body's own NO production, particularly in disease states where endothelial dysfunction leads to reduced NO bioavailability.

Quantitative Data Summary

The following tables summarize the available quantitative data for SNAC and its precursor, NAC. It is important to note that comprehensive pharmacokinetic and efficacy data for SNAC from completed, large-scale human clinical trials are limited, with some studies still ongoing. Much of the available data is derived from preclinical studies or clinical trials of NAC.



Table 1: Pharmacokinetic Parameters of N-

Acetylcysteine (NAC)

Parameter	Route of Administration	Value	Species	Reference
Bioavailability	Oral	6-10%	Human	_
Intravenous	~100%	Human		
Tmax (Time to Peak Plasma Concentration)	Oral (600 mg)	~1.0 hour	Human	_
Cmax (Peak Plasma Concentration)	Oral (600 mg)	2743.9 ± 985.2 ng/mL	Human (Caucasian)	
Oral (600 mg)	1950.9 ± 1026.1 ng/mL	Human (Chinese)		
Terminal Half-life (t½)	Oral	~6.25 hours	Human	-
Intravenous	~5.6 hours (adults)	Human		
Volume of Distribution (Vd)	Intravenous	0.47 L/kg	Human	_
Protein Binding	-	~50% (at 4 hours)	Human	_
Renal Clearance	-	0.190 - 0.211 L/h/kg	Human	

Table 2: Preclinical Efficacy of S-Nitroso-N-acetylcysteine (SNAC) in Animal Models



Model	Intervention	Outcome Measure	Result	Reference
Normotensive and Hypertensive Rats	Intravenous SNAC	Mean Arterial Pressure	Dose-dependent reduction	
Choline-Deficient Diet-induced NAFLD in Rats	Oral SNAC (1.4 mg/kg/day for 4 weeks)	Liver Histology	Prevention of steatosis and inflammation	-
Hamster Model	Intravenous SNAC- nanoparticles	Mean Arterial Pressure	Sustained decrease	
Microvessel Diameter	Dose-dependent increase			
Mice with Biliary Cirrhosis	SNAC administration	Liver Fibrosis	Reduction in fibrosis	_

Table 3: Clinical Trial Data for S-Nitroso-N-acetylcysteine

(SNAC)

Trial Identifier	Phase	Condition	Intervention	Key Parameters	Status
NCT0579848 1	Early Phase 1	Healthy Volunteers	Sublingual SNAC (generated from sodium nitrite and NAC)	Systemic Blood Pressure	Recruiting

Note: Quantitative results from this trial are not yet available.

Key Signaling Pathways



The biological effects of SNAC are primarily mediated through the donation of nitric oxide, which activates several downstream signaling pathways.

Nitric Oxide-Mediated Vasodilation

SNAC releases NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation.



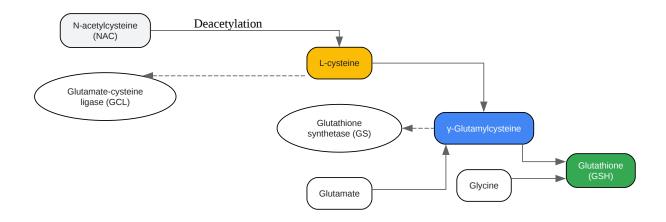
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Caption: Nitric Oxide (NO) Signaling Pathway for Vasodilation.

N-Acetylcysteine and Glutathione Synthesis

As the precursor to SNAC, NAC plays a crucial role in cellular redox balance by replenishing intracellular glutathione (GSH), a major antioxidant. NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.





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Caption: N-Acetylcysteine (NAC) Contribution to Glutathione (GSH) Synthesis.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the synthesis and evaluation of SNAC.

Synthesis of S-Nitroso-N-acetylcysteine (SNAC)

Objective: To synthesize SNAC from N-acetyl-L-cysteine and sodium nitrite.

Materials:

- N-acetyl-L-cysteine (NAC)
- Sodium nitrite (NaNO2)
- Hydrochloric acid (HCl) or other acidic solution
- Phosphate buffered saline (PBS), pH 7.4
- Analytical grade water



Procedure (based on):

- Prepare an acidified solution of sodium nitrite.
- Dissolve N-acetyl-L-cysteine in the acidified sodium nitrite solution. The S-nitrosation of the thiol group of NAC will occur.
- The resulting SNAC solution can be diluted to the desired concentration using PBS (pH 7.4) for immediate use in experiments.
- Due to the inherent instability of S-nitrosothiols, it is recommended to prepare SNAC solutions fresh before each experiment and protect them from light.

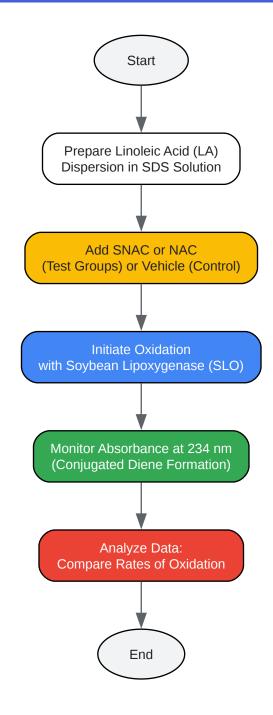
Alternative Synthesis at Neutral pH (based on):

- Prepare a 100 mM sodium phosphate buffer (pH 7.4) containing 100 μM Na4EDTA.
- Add equimolar amounts of NaNO2 and NAC to the buffer.
- Immediately shock-freeze the solution in liquid nitrogen for 1 minute.
- Thaw the solution to room temperature or in an ice bath.
- The process can be repeated to increase the yield of SNAC.

Experimental Workflow: In Vitro Assessment of Antioxidant Activity

Objective: To evaluate the ability of SNAC to inhibit lipid peroxidation in vitro.





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Caption: Workflow for In Vitro Antioxidant Assay of SNAC.

Procedure (based on):

- Prepare a dispersion of linoleic acid (LA) in a sodium dodecyl sulfate (SDS) solution.
- Aliquot the LA dispersion into quartz cuvettes.



- Add SNAC or NAC to the test cuvettes at the desired concentrations. A vehicle control (e.g., PBS) should be used for comparison.
- Flush the cuvettes with oxygen for 1 minute.
- Initiate the oxidation reaction by adding soybean lipoxygenase (SLO).
- Monitor the increase in absorbance at 234 nm over time at 37°C. This absorbance corresponds to the formation of conjugated dienes, a marker of lipid peroxidation.
- Calculate and compare the rates of oxidation between the control and treated groups to determine the inhibitory effect of SNAC.

Safety and Tolerability

The safety profile of SNAC is still under investigation, particularly with novel formulations and routes of administration. The safety data for its precursor, NAC, is well-established from its long-term clinical use.

N-Acetylcysteine (NAC):

- Oral administration: Common adverse effects include nausea and vomiting.
- Intravenous administration: Can cause anaphylactoid reactions in a small percentage of patients, characterized by rash, hypotension, and bronchospasm.

S-Nitroso-N-acetylcysteine (SNAC):

- Preclinical studies have not reported significant toxicity.
- A study in mice suggested that high doses of NAC, which is metabolized to SNAC, could
 potentially lead to pulmonary artery hypertension, mimicking the effects of chronic hypoxia.
 Further research is needed to understand the clinical relevance of this finding in humans at
 therapeutic doses of SNAC.

Conclusion and Future Directions







S-Nitroso-N-acetylcysteine holds promise as a therapeutic agent due to its ability to donate nitric oxide. Preclinical studies have demonstrated its efficacy in models of cardiovascular and liver diseases. However, a comprehensive understanding of its clinical pharmacology in humans is still emerging. The ongoing clinical trial of sublingually generated SNAC will provide valuable data on its safety and efficacy in modulating blood pressure.

For drug development professionals, future research should focus on:

- Establishing a detailed pharmacokinetic and pharmacodynamic profile of SNAC in humans.
- Conducting well-controlled clinical trials to evaluate the efficacy and safety of SNAC in various disease indications.
- Developing stable formulations of SNAC to overcome its inherent chemical instability.

This technical guide provides a summary of the current state of knowledge on SNAC. As new research becomes available, a more complete picture of its therapeutic potential and clinical utility will undoubtedly emerge.

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